1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-18-9-7-17(8-10-18)24-20(25)15-19(21(24)26)23-13-11-22(12-14-23)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHUZOGHNWENMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with piperazine to form an intermediate Schiff base, which is then cyclized with succinic anhydride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Oxidation Reactions
The diketone structure of the pyrrolidine-2,5-dione core is inherently oxidized, but adjacent positions may undergo further oxidation. For example:
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Side-chain oxidation : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), the methylene group adjacent to the carbonyl may oxidize to form a ketone or carboxylic acid derivative.
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Piperazine ring oxidation : The tertiary amine in the piperazine moiety can oxidize to form N-oxides when treated with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
Example Reaction Pathway :
Reduction Reactions
The pyrrolidine-2,5-dione core is susceptible to reduction:
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Diketone reduction : Lithium aluminum hydride (LiAlH₄) reduces the diketone to a diol, yielding 1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-diol.
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Selective reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the carbonyl groups without affecting the aromatic rings .
Key Data :
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| LiAlH₄ | Pyrrolidine-2,5-diol derivative | 65–70% | Anhydrous THF, 0°C–RT |
| H₂ (1 atm), Pd-C | Partially reduced diketone | 50–55% | Ethanol, 25°C, 12 h |
Nucleophilic Substitution
The piperazine nitrogen and methoxyphenyl group are sites for substitution:
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Piperazine N-alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .
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Aromatic electrophilic substitution : The methoxyphenyl group undergoes nitration or halogenation at the para-position relative to the methoxy group .
Example Reaction :
Ring-Opening Reactions
Under basic conditions (e.g., NaOH), the pyrrolidine-2,5-dione ring opens to form dicarboxylic acid derivatives, which can further react with amines or alcohols .
Functionalization of Reactive Positions
The compound’s structure allows targeted modifications:
| Position | Reaction Type | Reagents/Conditions | Applications |
|---|---|---|---|
| Piperazine N-atom | Alkylation/Acylation | R-X, DMF, 60°C | SAR studies for CNS ligands |
| Methoxyphenyl ring | Electrophilic substitution | Br₂/FeBr₃, 0°C | Halogenated analogs |
| Pyrrolidine carbonyl | Condensation | NH₂OH·HCl, pyridine, reflux | Oxime derivatives |
Comparative Reactivity with Analogues
The substitution pattern significantly impacts reactivity:
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is being investigated for its potential therapeutic effects in various neurological conditions. Research indicates that compounds with similar structures exhibit significant anticonvulsant properties. For example, studies utilizing maximal electroshock (MES) and pentylenetetrazole (PTZ) tests have shown promising results in models assessing anticonvulsant activity.
Neuropharmacology
The compound is believed to interact with neurotransmitter receptors, particularly those involved in mood regulation and seizure activity. Its mechanism of action may involve:
- Receptor Modulation: Targeting neurotransmitter receptors to influence mood and seizure thresholds.
- Enzyme Inhibition: Affecting enzymes responsible for neurotransmitter metabolism, thereby modulating signaling pathways associated with neurological functions .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of related compounds has revealed that modifications to the piperazine or pyrrolidine moieties significantly influence pharmacological profiles. This area of study is crucial for optimizing the efficacy and safety of new therapeutic agents derived from this compound .
Anticonvulsant Activity
A comparative study on various pyrrolidine derivatives highlighted the anticonvulsant potential of this compound. The following table summarizes findings from recent studies:
| Compound | Activity | Model Used |
|---|---|---|
| This compound | High anticonvulsant | MES, PTZ |
| 1-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrrolidine-2,5-dione | Moderate anticonvulsant | MES |
| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione | Moderate anticonvulsant | 6-Hz psychomotor seizure model |
These findings indicate that structural modifications can enhance or diminish the anticonvulsant properties of related compounds.
In addition to its anticonvulsant effects, the compound's interaction with biological macromolecules such as proteins and nucleic acids has been documented. This interaction may lead to neuroprotective effects, making it a candidate for further exploration in treating psychiatric conditions .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Pyrrolidine-2,5-dione Derivatives
*MES = Maximal electroshock; 6-Hz = Psychomotor seizure model.
Anticonvulsant Activity
Target Compound vs. N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide () :
The target compound shares the 4-phenylpiperazine group with the N-phenylacetamide derivative, a structural feature linked to sodium channel modulation. However, replacing the acetamide chain with a pyrrolidine-2,5-dione core may enhance binding to neuronal voltage-sensitive sodium channels (site 2), as seen in related compounds . The acetamide derivative exhibited ED₅₀ = 16.13 mg/kg in the MES model, suggesting the target compound could have comparable or superior potency if optimized .Comparison with GABA-T Inhibitors () :
Derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione showed GABA-transaminase (GABA-T) inhibition (IC₅₀ = 100.5 µM), a mechanism distinct from the target compound’s presumed sodium channel activity. This highlights the versatility of the pyrrolidine-2,5-dione scaffold in targeting different pathways .
Structural Modifications and SAR Insights
- 4-Methoxyphenyl Group : Present in both the target compound and 3-(hexadecylthio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (), this substituent enhances lipophilicity and may improve CNS penetration. However, replacing the thioether with 4-phenylpiperazine likely shifts activity from antimicrobial to neuromodulatory .
- Piperazine vs. Piperidine : describes 1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, which lacks the phenyl group on the piperazine. This absence reduces serotonin receptor affinity, underscoring the importance of the 4-phenylpiperazine moiety for multi-target activity (e.g., 5-HT₁A/SERT binding in ) .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*Estimated based on piperazine’s contribution to lipophilicity.
- The hexadecylthio derivative () has extreme lipophilicity (logP ~6.0), limiting oral bioavailability despite strong membrane affinity .
Biological Activity
1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound features a unique structural arrangement that combines a pyrrolidine core with phenyl and piperazine groups, suggesting diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound may act as a partial agonist or antagonist at dopamine receptors, which are crucial in the treatment of psychiatric disorders.
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown the ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant biological activities. For example, studies have shown that:
- Antiviral Activity : Certain piperazine derivatives have been evaluated for their antiviral properties against HIV and other viruses. Compounds were found to exhibit moderate protective effects against viral infections .
Case Studies
-
Neuropharmacological Effects :
- A study investigated the effects of piperazine derivatives on mouse splenocytes, revealing that specific compounds could enhance immune responses significantly .
- Another research highlighted the modification of piperazine structures to improve their affinity for dopamine receptors, indicating a pathway for developing new antipsychotic medications .
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | Contains a methoxy group instead of a para-methoxy group | Moderate D2 receptor activity |
| 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | Chlorine substitution on phenyl ring | Enhanced binding affinity for serotonin receptors |
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione?
The compound can be synthesized via a two-step process:
- Step 1 : React 4-methoxyaniline with dihydrofuran-2,5-dione (maleic anhydride derivative) in acetic acid under reflux to form the pyrrolidine-2,5-dione core. Crystallization at room temperature yields 1-(4-methoxyphenyl)pyrrolidine-2,5-dione as colorless prisms .
- Step 2 : Introduce the 4-phenylpiperazine moiety using nucleophilic substitution or coupling reactions. Optimization of solvent (e.g., DMF or dichloromethane), temperature, and stoichiometry is critical to avoid side products . Note: X-ray crystallography confirms structural integrity post-synthesis, with mean C–C bond lengths of 0.002 Å and an R-factor of 0.034 .
Q. How is the structural identity of this compound validated in academic research?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., methoxyphenyl ring orientation relative to the pyrrolidine core) .
- NMR spectroscopy : Key signals include the methoxy group (δ ~3.8 ppm in H NMR) and carbonyl carbons (δ ~170–175 ppm in C NMR).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+ for : 364.1656) .
Q. What are the stability considerations for this compound under experimental conditions?
- Hydrolytic stability : The pyrrolidine-2,5-dione ring is susceptible to hydrolysis in aqueous solutions. Kinetic studies of analogous compounds show pseudo-first-order degradation with rate constants dependent on pH and temperature .
- Storage : Store in anhydrous conditions at –20°C to prevent oxidation of the methoxyphenyl group.
Advanced Research Questions
Q. How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict reaction pathways and transition states to identify energetically favorable routes (e.g., ICReDD’s reaction path search methods using Gaussian or ORCA) .
- Molecular docking : Screen derivatives for binding affinity to targets like serotonin receptors (common for piperazine-containing compounds).
- Data-driven optimization : Apply machine learning to correlate reaction parameters (e.g., solvent polarity, catalyst loading) with yield and purity .
Q. What experimental design strategies minimize trial-and-error in functionalizing the pyrrolidine-2,5-dione core?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2 or Box-Behnken) to optimize variables like temperature, molar ratios, and reaction time. For example, a 3-factor DoE reduced the number of experiments for a similar piperazine derivative by 40% while maximizing yield to 82% .
- High-throughput screening (HTS) : Automate parallel reactions with robotic platforms to rapidly test coupling reagents (e.g., EDCI vs. DCC) .
Q. How do analytical methods resolve contradictions in degradation product identification?
- LC-MS/MS : Differentiate isobaric degradation products (e.g., hydrolyzed vs. oxidized species) using fragmentation patterns. For example, a study on 4-methoxy-pyrrolidine analogs identified N-oxide derivatives via characteristic [M+16] peaks .
- Multivariate analysis : Pair HPLC-UV data with principal component analysis (PCA) to deconvolute overlapping chromatographic peaks .
Q. What safety protocols are critical when handling this compound in pharmacological assays?
- Toxicity screening : Prioritize in silico tools like ProTox-II to predict acute toxicity (e.g., LD values) and hepatotoxicity risks.
- Exposure mitigation : Use fume hoods for weighing solids (dust control) and wear nitrile gloves resistant to DMSO (common solvent in bioassays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
